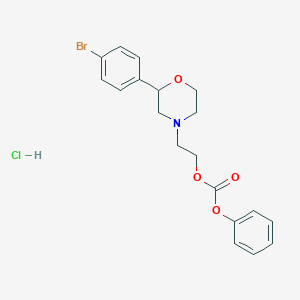
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride is a chemical compound that has been widely used in scientific research. This compound is commonly known as BCT-100, and it is used as a tool for studying the role of carbonic anhydrase in physiological and pathological processes.
作用机制
BCT-100 inhibits carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate and a proton. This inhibition of carbonic anhydrase has been shown to have therapeutic potential in various pathological conditions, such as cancer, glaucoma, and epilepsy.
Biochemical and Physiological Effects:
BCT-100 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by reducing the production of bicarbonate and a proton, which are required for the growth and survival of cancer cells. BCT-100 has also been shown to reduce intraocular pressure in glaucoma patients by inhibiting the production of aqueous humor. In addition, BCT-100 has been shown to have antiepileptic effects by reducing the production of bicarbonate and a proton, which are involved in the generation of epileptic seizures.
实验室实验的优点和局限性
BCT-100 has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, and it has been shown to have therapeutic potential in various pathological conditions. BCT-100 is also relatively easy to synthesize, and it has a long shelf life. However, there are also some limitations to using BCT-100 in lab experiments. It is a highly reactive compound, and it can react with other compounds in the lab, which can lead to false results. In addition, BCT-100 can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of BCT-100 in scientific research. One direction is to study the role of carbonic anhydrase in other pathological conditions, such as osteoporosis and kidney disease. Another direction is to develop new inhibitors of carbonic anhydrase that are more potent and selective than BCT-100. Finally, BCT-100 can be used as a tool for studying the role of carbonic anhydrase in drug metabolism and drug-drug interactions.
合成方法
The synthesis of BCT-100 involves several steps. First, 4-bromobenzaldehyde is reacted with morpholine in the presence of acetic acid to form 4-bromo-2-morpholino-benzaldehyde. Then, this intermediate is reacted with 2-(2-hydroxyethyl)phenol in the presence of sodium hydride to form 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ether. Finally, this ether is treated with hydrochloric acid to form BCT-100 hydrochloride.
科学研究应用
BCT-100 has been widely used in scientific research as a tool for studying the role of carbonic anhydrase in physiological and pathological processes. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. It is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Carbonic anhydrase is also involved in pathological processes, such as cancer, glaucoma, and epilepsy. BCT-100 is a potent inhibitor of carbonic anhydrase, and it has been used to study the role of this enzyme in various physiological and pathological processes.
属性
CAS 编号 |
185759-06-2 |
|---|---|
产品名称 |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
分子式 |
C19H21BrClNO4 |
分子量 |
442.7 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)morpholin-4-yl]ethyl phenyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H20BrNO4.ClH/c20-16-8-6-15(7-9-16)18-14-21(10-12-23-18)11-13-24-19(22)25-17-4-2-1-3-5-17;/h1-9,18H,10-14H2;1H |
InChI 键 |
RAUBSBJFJDQXEQ-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br.Cl |
规范 SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Br.Cl |
同义词 |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl phenyl ester, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




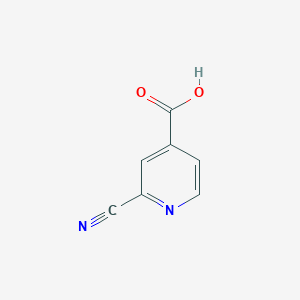

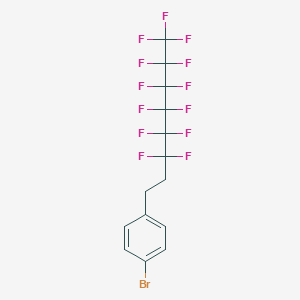
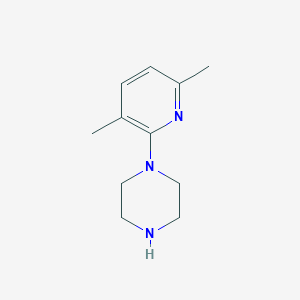
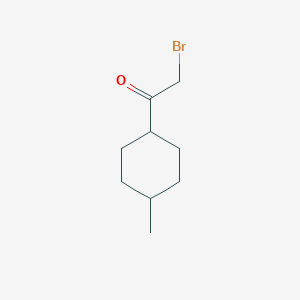
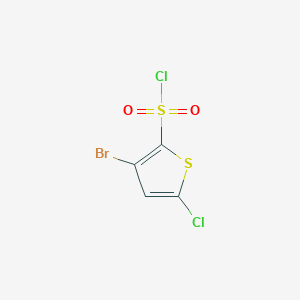
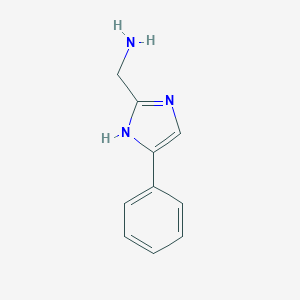

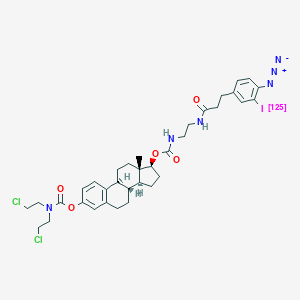
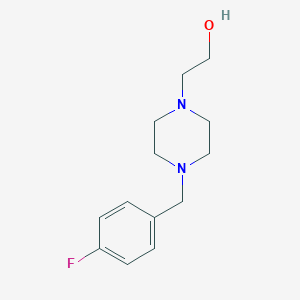
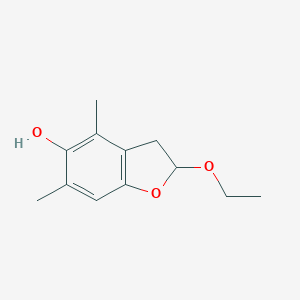
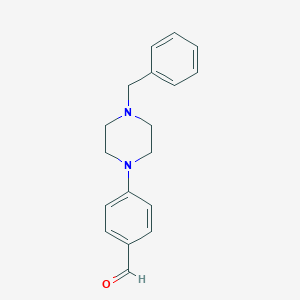
![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)